Cas no 536716-26-4 (2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one)

2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one structure
536716-26-4 structure
Product Name:2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one
CAS No:536716-26-4
MF:C20H16F3N3OS
MW:403.420753479004
CID:6613178
PubChem ID:4325801
Update Time:2025-05-18

2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one
    • 2-(propylthio)-3-(3-(trifluoromethyl)phenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
    • F0580-0999
    • 2-propylsulfanyl-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-4-one
    • 536716-26-4
    • 2-(propylsulfanyl)-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
    • AKOS002052620
    • Inchi: 1S/C20H16F3N3OS/c1-2-10-28-19-25-16-14-8-3-4-9-15(14)24-17(16)18(27)26(19)13-7-5-6-12(11-13)20(21,22)23/h3-9,11,24H,2,10H2,1H3
    • InChI Key: XNEYWENWLCSJEC-UHFFFAOYSA-N
    • SMILES: S(CCC)C1=NC2C3C=CC=CC=3NC=2C(N1C1C=CC=C(C(F)(F)F)C=1)=O

Computed Properties

  • Exact Mass: 403.09661780g/mol
  • Monoisotopic Mass: 403.09661780g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 626
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.6
  • Topological Polar Surface Area: 73.8Ų

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2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one Related Literature

Additional information on 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido5,4-bindol-4-one

Compound CAS No 536716-26-4: 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one

The compound with CAS No 536716-26-4, known as 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the class of pyrimidoindole derivatives, which have garnered significant attention in recent years due to their potential applications in drug discovery and materials science.

The molecular structure of 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is characterized by a pyrimidine ring fused with an indole system. The presence of a trifluoromethyl group at the phenyl ring introduces significant electron-withdrawing effects, which can influence the compound's electronic properties and reactivity. Additionally, the propylsulfanyl group attached to the pyrimidine ring contributes to the molecule's hydrophobicity and may play a role in its solubility and bioavailability.

Recent studies have highlighted the potential of pyrimidoindole derivatives as scaffolds for developing novel pharmaceutical agents. For instance, research has shown that these compounds can exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The trifluoromethyl group in this compound has been identified as a key substituent that enhances its pharmacokinetic properties, making it a promising candidate for further exploration in drug development.

In terms of synthesis, 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido[5,4-b]indol-4-one is typically prepared through a multi-step process involving nucleophilic aromatic substitution and cyclization reactions. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound compared to traditional methods.

From an applications perspective, this compound has shown potential in several areas. In materials science, its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. In the field of pharmacology, ongoing research is focused on evaluating its efficacy as an anti-cancer agent and its ability to modulate cellular signaling pathways.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenyl-3H,4H,5H-pyrimido[5,b]indolone with greater accuracy. Molecular docking studies have revealed that this compound can bind effectively to several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead compound for drug discovery efforts.

In conclusion, CAS No 536716-26-4, or 2-(propylsulfanyl)-3-3-(trifluoromethyl)phenylpyrimido[5,b]indolone, represents a cutting-edge molecule with diverse applications across multiple scientific disciplines. Its unique structure and functional groups make it an intriguing subject for both fundamental research and applied development. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing our understanding of complex biological systems and developing innovative solutions in medicine and technology.

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